2-(2-Bromoethyl)piperidine

描述

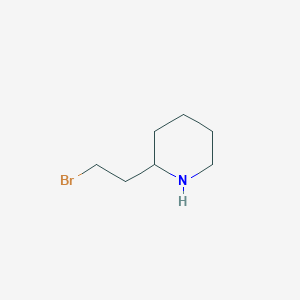

2-(2-Bromoethyl)piperidine is an organic compound with the molecular formula C7H14BrN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a bromoethyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .

Synthetic Routes and Reaction Conditions:

Bromination of Piperidine: One common method involves the bromination of piperidine using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Hydrobromination of 2-(2-Ethyl)piperidine: Another method involves the hydrobromination of 2-(2-Ethyl)piperidine using hydrobromic acid (HBr) under reflux conditions.

Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The bromination process is optimized for large-scale production, with careful control of temperature, pressure, and reaction time to maximize efficiency .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form ethyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.

Oxidation Products: Ketones and aldehydes.

Reduction Products: Ethyl derivatives.

作用机制

Target of Action

2-(2-Bromoethyl)piperidine is a derivative of piperidine, a heterocyclic moiety . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

Piperidine and its derivatives, including this compound, have been observed to affect multiple signaling pathways. These include Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Pharmacokinetics

Piperine, a related compound, has been observed to alter gastrointestinal disorders, drug-metabolizing enzymes, and the bioavailability of several drugs . This suggests that this compound may have similar effects on absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Piperidine and its derivatives have been observed to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

生化分析

Biochemical Properties

2-(2-Bromoethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction involves the activation of the N-H bond, leading to the formation of a carbon-centered radical intermediate . This interaction is essential for the compound’s role in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it interacts with cytochrome P450 enzymes, leading to the formation of a radical intermediate that undergoes further reactions to produce the desired biochemical effects . This mechanism is vital for the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . These temporal effects are essential for understanding the compound’s behavior in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including respiratory paralysis and organ dysfunction . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes ring contraction mediated by cytochrome P450 enzymes, leading to the formation of a ring-contracted pyrrolidine product . These metabolic pathways are essential for understanding the compound’s biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different tissues, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s role in various cellular processes and its potential therapeutic applications.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

This compound is extensively utilized in organic synthesis as a precursor for creating complex heterocyclic compounds. Its reactivity is attributed to the presence of both a piperidine ring and a bromoethyl group, allowing it to act as an alkylating agent in various reactions. For instance, it has been successfully employed in the synthesis of 2-(methoxycarbonyl)indolizidine through a reaction with methyl acrylate followed by cyclization using lithium diisopropylamide.

Reactivity and Synthetic Routes

The dual reactivity of 2-(2-Bromoethyl)piperidine facilitates its participation in multiple synthetic pathways, including:

- Aza-Michael Reactions: The compound can undergo conjugate addition reactions with alkyl acrylates, leading to the formation of substituted piperidine derivatives .

- Alkylation Reactions: It has been used in the alkylation of piperidone derivatives, contributing to the synthesis of various piperidine-based drugs .

Biological Applications

Pharmacological Research

In pharmacology, this compound is recognized for its potential therapeutic applications. It serves as a precursor in synthesizing neuroleptics and analgesics, which are critical in treating neurological disorders.

Mechanisms of Action

Research indicates that piperidine derivatives can modulate several signaling pathways associated with cancer progression. Specifically, they may impact the Akt/mTOR pathway and others related to cell migration and cycle regulation, making them candidates for cancer therapeutics.

Medicinal Chemistry

Drug Development

The compound has been investigated for its ability to cross the blood-brain barrier effectively, which is essential for central nervous system-targeting drugs. Importantly, it does not inhibit major cytochrome P450 enzymes, suggesting a favorable profile for drug development where metabolic interactions are a concern.

Synthesis of Fentanyl Analogs

A notable application of this compound is its role in synthesizing fentanyl analogs. The compound was used to alkylate piperidone derivatives, leading to high yields of various fentanyl-related compounds . This demonstrates its utility in creating potent analgesics.

Neuropharmacological Studies

Studies have evaluated the interaction of this compound with biological transport mechanisms, highlighting its potential role in drug formulations targeting neurological conditions due to its ability to penetrate the blood-brain barrier effectively.

相似化合物的比较

1-(2-Bromoethyl)piperidine: Similar structure but with the bromoethyl group attached to a different position on the piperidine ring.

2-(Bromomethyl)piperidine: Contains a bromomethyl group instead of a bromoethyl group.

4-Bromopiperidine: The bromine atom is directly attached to the piperidine ring.

Uniqueness: 2-(2-Bromoethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs . This makes it particularly valuable in the synthesis of specialized compounds and in targeted biological studies .

生物活性

2-(2-Bromoethyl)piperidine, often encountered in its hydrobromide form, is a compound of interest in pharmacological research due to its unique structural features and biological activities. This article delves into its synthesis, mechanisms of action, biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.01 g/mol. The compound features a piperidine ring substituted with a bromoethyl group, which enhances its reactivity and biological profile. The SMILES representation is BrCCC1NCCCC1, indicating the presence of both bromine and nitrogen in its structure.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in various biological molecules. This interaction can significantly influence enzyme activity, signal transduction pathways, and gene expression, making it a valuable tool for studying biological processes involving piperidine derivatives.

Key Mechanisms:

- Covalent Bonding : Interactions with nucleophilic sites can alter the function of proteins and enzymes.

- Blood-Brain Barrier Permeability : The compound has been shown to effectively cross the blood-brain barrier, suggesting potential applications in central nervous system (CNS) disorders.

Biological Targets

Research utilizing computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) has identified several biological targets for this compound. These include various enzymes, receptors, and ion channels relevant to multiple therapeutic areas:

| Biological Target | Activity Type | Potential Applications |

|---|---|---|

| Kinases | Inhibition | Cancer therapy |

| G-Protein Coupled Receptors | Modulation | CNS disorders |

| Voltage-Gated Ion Channels | Blockade | Neuromuscular diseases |

This compound has shown promise in treating conditions such as cancer, neurodegenerative diseases, and as local anesthetics .

Case Studies and Research Findings

Recent studies have highlighted the diverse pharmacological activities associated with piperidine derivatives, including this compound. For instance:

- Antitumor Activity : A study indicated that piperidine derivatives exhibit significant antitumor effects by inducing apoptosis through caspase activation. The compound LAS-250 demonstrated an impressive probability (Pa = 80%) for antileukemic activity in preclinical models .

- Neuroprotective Effects : Research has suggested that certain piperidine derivatives can provide neuroprotective benefits by influencing neurotransmitter uptake and modulating ion channel activity. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Synthesis Methods

The synthesis of this compound typically involves the reaction of piperidine with 2-bromoethanol under acidic conditions (e.g., using hydrobromic acid). This process can be optimized through continuous flow synthesis methods to enhance yield and purity.

属性

IUPAC Name |

2-(2-bromoethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISQNTXFRUUKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424682 | |

| Record name | 2-(2-bromoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731742-05-5 | |

| Record name | 2-(2-bromoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-(2-Bromoethyl)piperidine in organic synthesis?

A1: this compound serves as a valuable reagent in synthesizing complex heterocyclic compounds. Its reactivity stems from the presence of both a piperidine ring and a bromoethyl group. For instance, it acts as an alkylating agent in reactions with potassium salts of enol ethers. [, ] This property proves beneficial in constructing fused ring systems, particularly those relevant to medicinal chemistry, as demonstrated in the synthesis of 8-aza-D-homo-18-norestrone methyl ether. [] Additionally, the compound participates in conjugate addition reactions with alkyl acrylates, ultimately leading to substituted piperidine derivatives. [] This approach offers a route to indolizidine frameworks, which hold significance in pharmaceutical research.

Q2: Can you provide an example of a specific synthetic application of this compound?

A2: One notable application involves the synthesis of 2-(methoxycarbonyl)indolizidine. [] Researchers achieved this by reacting this compound with methyl acrylate, followed by a cyclization step facilitated by lithium diisopropylamide. This synthetic route highlights the versatility of this compound in constructing complex heterocycles.

Q3: What structural features of this compound make it valuable in these synthetic applications?

A3: The compound's utility arises from the combination of the nucleophilic nitrogen atom within the piperidine ring and the electrophilic carbon atom bonded to the bromine atom in the bromoethyl group. This dual reactivity allows it to participate in various reactions, leading to the formation of new carbon-nitrogen bonds and the creation of diverse cyclic structures. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。